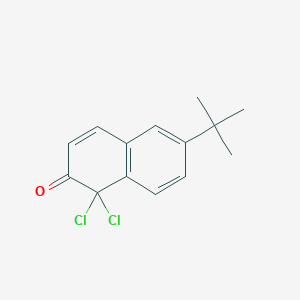
6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of tert-butyl and dichloro groups in this compound may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one typically involves the introduction of tert-butyl and dichloro groups onto a naphthalene ring. This can be achieved through various organic reactions such as Friedel-Crafts alkylation for the tert-butyl group and halogenation for the dichloro groups. The reaction conditions may include the use of catalysts like aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution may introduce new functional groups like hydroxyl or amino groups.
Applications De Recherche Scientifique
6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one may have various applications in scientific research, including:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other naphthalenones with different substituents, such as:
- 6-tert-Butyl-1,1-dichloronaphthalen-1(1H)-one
- 6-tert-Butyl-1,1-dichloronaphthalen-3(1H)-one
Uniqueness
The uniqueness of 6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one lies in its specific substituents and their positions on the naphthalene ring, which can influence its chemical reactivity and physical properties.
Propriétés
Numéro CAS |
86044-32-8 |
|---|---|
Formule moléculaire |
C14H14Cl2O |
Poids moléculaire |
269.2 g/mol |
Nom IUPAC |
6-tert-butyl-1,1-dichloronaphthalen-2-one |
InChI |
InChI=1S/C14H14Cl2O/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(17)14(11,15)16/h4-8H,1-3H3 |
Clé InChI |
SKQITBZJWCNIKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C(C(=O)C=C2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
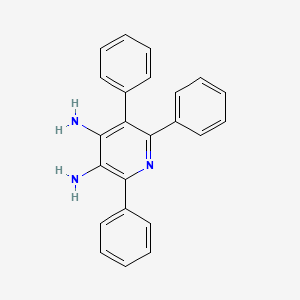

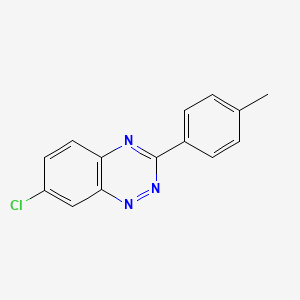
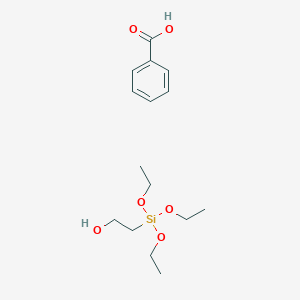
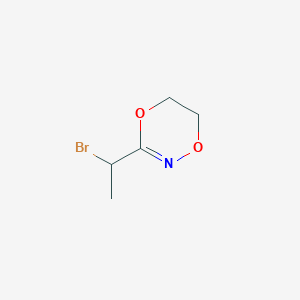
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
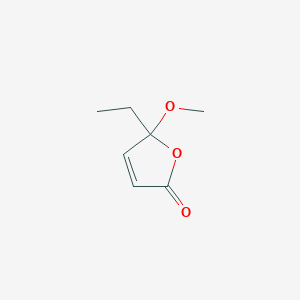
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
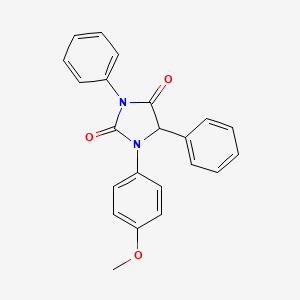
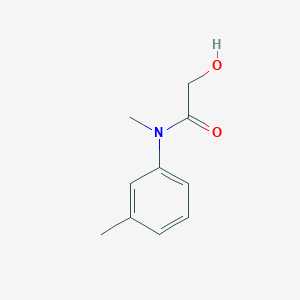
![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
